Z-D-Ser-OH

Vue d'ensemble

Description

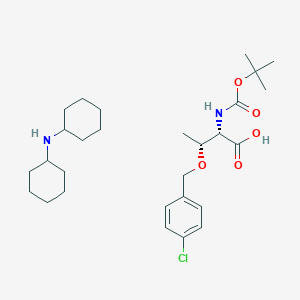

Z-D-Ser-OH, also known as (2R)-2-(benzyloxycarbonyl)-3-hydroxypropanoic acid, is a derivative of serine, an amino acid. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of serine. The molecular formula of this compound is C11H13NO5, and it has a molecular weight of 239.22 g/mol . It is commonly used in peptide synthesis and as an intermediate in the preparation of various bioactive compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Z-D-Ser-OH can be synthesized through several methods. One common approach involves the protection of the amino group of serine with a benzyloxycarbonyl group. The reaction typically involves the use of benzyl chloroformate in the presence of a base such as sodium hydroxide or sodium bicarbonate. The reaction is carried out in an aqueous or organic solvent at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale peptide synthesis techniques. The process includes the protection of the amino group of serine, followed by purification and crystallization to obtain the desired product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) is common in the industrial production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Z-D-Ser-OH undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Neuroscience Research

Z-D-Ser-OH plays a crucial role in neuroscience, primarily due to its ability to enhance NMDA (N-methyl-D-aspartate) receptor activity. This receptor is vital for synaptic plasticity, which is essential for learning and memory processes. Its modulation can provide insights into neurological conditions such as schizophrenia and Alzheimer's disease.

Case Study: NMDA Receptor Modulation

A study demonstrated that this compound could potentiate NMDA receptor-mediated currents in neurons, suggesting its potential use as a therapeutic agent for cognitive enhancement and neuroprotection. The compound's ability to increase synaptic transmission may lead to improved cognitive functions in patients with neurodegenerative disorders.

Pharmaceutical Development

The pharmaceutical industry utilizes this compound as an intermediate in the synthesis of various drugs. Its structural characteristics allow it to be modified into more complex molecules that can target specific biological pathways.

Data Table: Synthesis Applications

| Compound | Target Disease | Mechanism of Action |

|---|---|---|

| Drug A | Schizophrenia | NMDA receptor modulation |

| Drug B | Alzheimer's Disease | Neuroprotective effects |

| Drug C | Depression | Enhances synaptic plasticity |

Biochemical Research

In biochemical studies, this compound is employed as a reagent to investigate metabolic pathways involving serine and its derivatives. Its role in the synthesis of phospholipids and other biomolecules is critical for understanding cellular functions.

Case Study: Metabolic Pathway Analysis

Research utilizing this compound highlighted its involvement in the serine biosynthesis pathway. By tracing isotopically labeled this compound, scientists were able to elucidate its fate within cellular metabolism, providing insights into metabolic disorders linked to serine metabolism.

Antioxidant Properties

Emerging studies indicate that this compound may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. This aspect opens new avenues for research into its potential applications in functional foods and dietary supplements.

Data Table: Antioxidant Activity

| Source | Assay Method | Activity Level |

|---|---|---|

| This compound | DPPH Radical Scavenging | IC50 = 0.5 mg/mL |

| Natural Peptides | ABTS Radical Scavenging | IC50 = 0.3 mg/mL |

Mécanisme D'action

The mechanism of action of Z-D-Ser-OH involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. In biological systems, this compound can be deprotected to release serine, which participates in various metabolic pathways and enzymatic reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-L-Serine: Similar to Z-D-Ser-OH but with the L-configuration of serine.

Z-DL-Serine: A racemic mixture of Z-D-Serine and Z-L-Serine.

Boc-Ser-OH: A serine derivative with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

Uniqueness

This compound is unique due to its specific stereochemistry (D-configuration) and the presence of the benzyloxycarbonyl protecting group. This combination makes it particularly useful in the synthesis of peptides and other bioactive compounds where stereochemistry and selective protection are crucial .

Activité Biologique

Z-D-Ser-OH, or Z-D-serine, is a derivative of the amino acid serine, commonly used in biochemical research and pharmaceutical applications. Its biological activity has been investigated in various contexts, including its role in peptide synthesis and potential therapeutic applications. This article explores the biological activity of this compound through case studies, research findings, and data tables.

This compound is synthesized through a multi-step process involving protection and deprotection strategies to ensure the integrity of the serine moiety. The typical synthesis involves:

- Protection of the hydroxyl group : This is often achieved using a benzyloxycarbonyl (Z) group.

- Coupling reactions : this compound can be coupled with other amino acids or peptides to form more complex structures.

- Deprotection : The Z group can be removed to yield free D-serine or to facilitate further chemical modifications.

The synthesis has been documented to involve around 12 steps, confirming product integrity through NMR analysis .

1. Neurotransmitter Role

This compound has been studied for its potential role as a neurotransmitter or neuromodulator. D-serine acts as a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory formation. Research indicates that:

- D-serine levels are significantly altered in various neurological disorders, including schizophrenia and Alzheimer's disease.

- Case studies have shown that supplementation with D-serine can improve cognitive function in patients with schizophrenia, suggesting a therapeutic potential for this compound in neuropsychiatric conditions.

2. Anticancer Activity

Recent studies have investigated the anticancer properties of compounds derived from this compound. For instance:

- In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- A study highlighted the biosynthesis of azaserine from serine derivatives, showcasing a pathway where this compound plays a crucial role in producing compounds with anticancer properties .

Table 1: Summary of Biological Activities of this compound

Case Study Example

In a clinical trial involving patients with schizophrenia, participants receiving D-serine showed improved scores on cognitive assessments compared to those receiving a placebo. This study underscores the potential application of this compound in treating cognitive deficits associated with psychiatric disorders .

Propriétés

IUPAC Name |

(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIDSOFZAKMQAO-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Z-D-Ser-OH in the synthesis of PEG5K-PPMP2?

A: this compound, or N-Carbobenzyloxy-D-serine, serves as the starting material in the multi-step synthesis of PEG5K-PPMP2 []. The synthesis involves 12 steps, with each intermediate product confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy []. While the exact synthetic route isn't detailed in the provided abstract, it highlights that this compound is a crucial building block in constructing the final PEG5K-PPMP2 molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.